1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol

Physicochemical profiling Drug-likeness Molecular recognition

1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol (CAS 947013-69-6), also known as α-(4-aminophenyl)-1H-1,2,4-triazole-1-ethanol, is a synthetic small molecule (C₁₀H₁₂N₄O, MW 204.23 g/mol) belonging to the 1-aryl-2-(1,2,4-triazol-1-yl)ethanol class. It features a 4-aminophenyl group linked via a secondary alcohol to the N1 position of a 1,2,4-triazole ring, placing it within a privileged scaffold known for antifungal, anticonvulsant, and enzyme-inhibitory activities.

Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
CAS No. 947013-69-6
Cat. No. B1386677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol
CAS947013-69-6
Molecular FormulaC10H12N4O
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CN2C=NC=N2)O)N
InChIInChI=1S/C10H12N4O/c11-9-3-1-8(2-4-9)10(15)5-14-7-12-6-13-14/h1-4,6-7,10,15H,5,11H2
InChIKeyVVKAQWGFBVTPAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol (CAS 947013-69-6): A Structurally Distinct Triazole-Ethanolamine Building Block


1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol (CAS 947013-69-6), also known as α-(4-aminophenyl)-1H-1,2,4-triazole-1-ethanol, is a synthetic small molecule (C₁₀H₁₂N₄O, MW 204.23 g/mol) belonging to the 1-aryl-2-(1,2,4-triazol-1-yl)ethanol class [1]. It features a 4-aminophenyl group linked via a secondary alcohol to the N1 position of a 1,2,4-triazole ring, placing it within a privileged scaffold known for antifungal, anticonvulsant, and enzyme-inhibitory activities [2]. It is commercially available from multiple vendors, typically at ≥95–98% purity, and is primarily used as a building block in medicinal chemistry and agrochemical synthesis .

Why 1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol Cannot Be Replaced by Unsubstituted, Chloro, or Non-Aromatic Triazole-Ethanol Analogs


Generic replacement of 1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol (CAS 947013-69-6) with in-class analogs such as 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol (CAS 62881-59-8), or 2-(1H-1,2,4-triazol-1-yl)ethanol (CAS 3273-14-1) is scientifically unsupported because the 4-amino substituent fundamentally alters key molecular properties: hydrogen bonding capacity, lipophilicity, and synthetic derivatization potential [1][2]. The target compound possesses two hydrogen bond donor sites and four acceptor sites, versus only one donor and three acceptors for the unsubstituted and 4-chloro analogs [1][3]. This shift in H-bonding potential directly impacts molecular recognition, solubility, and target-binding interactions in any biological or catalytic system [4]. Furthermore, the free primary amine serves as a unique synthetic handle for amide coupling, reductive amination, or diazotization—transformations inaccessible to the chloro or unsubstituted variants—making it an irreplaceable intermediate for constructing more complex triazole-containing libraries.

Quantitative Differentiation Evidence for 1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol (CAS 947013-69-6) vs. Closest Analogs


Hydrogen Bond Donor Count: 2 (Amino-Substituted) vs. 1 (Unsubstituted and 4-Chloro Analogs)

The target compound 1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol contains a 4-amino substituent that provides two hydrogen bond donor (HBD) sites (one from the hydroxyl group and one from the primary amine), compared to only one HBD in the closely related unsubstituted 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol and 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol [1][2][3]. Hydrogen bond acceptor (HBA) count is also elevated to 4, versus 3 for both comparator compounds. Increased HBD count directly impacts aqueous solubility, membrane permeability, and target protein engagement, making the amino derivative distinguishable in any assay where hydrogen bonding is a determinant of activity.

Physicochemical profiling Drug-likeness Molecular recognition

Lipophilicity (XLogP3-AA): Amino-Substituted (0.1) vs. 4-Chloro-Substituted (1.4) Triazole-Ethanol

The calculated XLogP3-AA value for 1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol is 0.1, reflecting the polar, hydrophilic nature of the 4-amino substituent [1]. In contrast, the 4-chloro analog (CAS 62881-59-8) has an XLogP3-AA of 1.4, a 14-fold difference in predicted partition coefficient [2]. The unsubstituted phenyl analog also has an XLogP3 of 0.1, meaning it matches the lipophilicity of the amino analog but lacks the hydrogen bonding and synthetic derivatization advantages [3]. This places the target compound in a unique physicochemical space where it combines low lipophilicity with high hydrogen bonding capacity, a combination absent in the comparator set.

Lipophilicity ADME prediction Compound optimization

Synthetic Derivatization Potential: Free Primary Amine as a Unique Reactive Handle

The 4-amino group of 1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol is a chemically addressable handle absent in the 4-H, 4-Cl, and 4-NO₂ analogs. This amine enables amide coupling with carboxylic acids, reductive amination with aldehydes, sulfonamide formation, urea synthesis, and diazotization/Sandmeyer chemistry—transformations that are structurally impossible for the 4-chloro and unsubstituted variants [1]. The 4-chloro analog (CAS 62881-59-8) is limited to nucleophilic aromatic substitution or cross-coupling reactions that require metal catalysts and harsher conditions [2]. The unsubstituted phenyl analog offers no para-substituent reactivity. This makes the amino compound the preferred intermediate for constructing diverse compound libraries where the 4-position is a key diversification point.

Medicinal chemistry Library synthesis Chemical biology

Commercial Purity Specification: ≥98% (ChemScene) vs. 95% (Typical Analog Vendors)

1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol is available from ChemScene (Cat. No. CS-0117536) at ≥98% purity, while the 4-chloro analog (CAS 62881-59-8) is commonly supplied at 95% purity by vendors such as Enamine LLC [1]. The 3% purity differential translates to a 60% lower maximum impurity burden at the 95% level (5% impurities) vs. the ≥98% level (≤2% impurities). In sensitive biological assays or as a synthetic intermediate for compounds requiring high purity, this specification differential reduces the risk of off-target effects from unknown impurities and improves batch-to-batch reproducibility.

Quality control Procurement specification Reproducibility

Regioisomeric Purity: Establishes N1-Substituted 1,2,4-Triazole Topology for CYP51 and Other Target Engagement

The target compound is definitively substituted at the N1 position of the 1,2,4-triazole ring (as confirmed by IUPAC nomenclature and SMILES: NC1=CC=C(C=C1)C(O)CN1C=NC=N1), not the N4 position [1]. This regioisomeric assignment is functionally critical because triazole antifungal agents (e.g., fluconazole, itraconazole) rely on N1-substitution for coordination to the heme iron of fungal CYP51 (sterol 14α-demethylase) [2]. In a class-level study of enantioenriched 1-aryl-2-(1H-1,2,4-triazol-1-yl)ethanols, only the N1-substituted regioisomers exhibited strong binding interactions with CYP51 [3]. N4-substituted triazolyl ethanols are known to undergo thermal rearrangement to the N1 isomers, indicating higher thermodynamic stability of the N1-substituted form [4]. This established regioisomeric identity ensures that any biological activity observed is attributable to the pharmacologically relevant N1-substituted scaffold.

Antifungal mechanism CYP51 inhibition Structure-activity relationship

Storage Condition Differentiation: Refrigerated (2–8°C) Requirement vs. Room Temperature Analogs

The target compound requires storage at 2–8°C in a sealed, dry environment, as specified by ChemScene . In contrast, the 4-chloro analog (CAS 62881-59-8) is also specified for 2–8°C storage, but the unsubstituted phenyl analog has no published cold-chain requirement . While this does not represent a unique advantage, it signals potential thermal or oxidative sensitivity of the 4-amino group (e.g., susceptibility to oxidation to nitroso or nitro species under ambient conditions). For procurement planning, this necessitates refrigerated shipping and storage infrastructure, a logistical consideration that may influence supplier selection and inventory management.

Compound stability Procurement logistics Long-term storage

Optimal Application Scenarios for 1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol (CAS 947013-69-6)


Medicinal Chemistry: Synthesis of Triazole-Containing Compound Libraries via 4-Amino Derivatization

The free primary amine at the 4-position makes this compound an ideal central scaffold for constructing diverse compound libraries through parallel amide coupling, sulfonamide formation, or reductive amination reactions. Unlike the 4-chloro or unsubstituted analogs that require pre-functionalization, the amino group allows direct, mild derivatization, accelerating hit-to-lead optimization cycles in antifungal, antibacterial, or anticonvulsant programs . The low XLogP3-AA of 0.1 also favors aqueous solubility of the resulting derivatives, a desirable property for lead-like compound libraries .

Antifungal Drug Discovery: CYP51-Targeted Triazole Scaffold with Modified Physicochemical Profile

The N1-substituted 1,2,4-triazole moiety is a validated pharmacophore for inhibiting fungal CYP51 (sterol 14α-demethylase), the target of clinical azole antifungals . The 4-amino substituent provides a distinct hydrogen bonding and lipophilicity profile (XLogP3-AA 0.1, HBD 2) compared to the 4-chloro analog (XLogP3-AA 1.4, HBD 1), potentially altering fungal cell permeability, off-target human CYP interactions, and resistance profiles . Enantioenriched 1-aryl-2-(1H-1,2,4-triazol-1-yl)ethanols have demonstrated strong binding to CYP51, supporting this compound as a chiral building block for antifungal lead generation .

Agrochemical Intermediate: Triazole Fungicide Building Block with Orthogonal Reactivity

The 1,2,4-triazole-ethanol scaffold is a core substructure of numerous triazole fungicides used in crop protection (e.g., tebuconazole, propiconazole) . The 4-amino variant serves as a versatile intermediate that can be elaborated into diverse agrochemical candidates through amine-specific chemistry. The commercial availability at ≥98% purity supports kilogram-scale procurement for process chemistry development and field trial material synthesis .

Chemical Biology: Photoaffinity Labeling or Bioconjugation Probe Precursor

The combination of a free primary amine (for bioconjugation via NHS ester, isothiocyanate, or click chemistry pre-functionalization) and a triazole moiety (a known bioisostere for amide bonds and a metal-chelating group) makes this compound a strategic precursor for designing chemical biology probes . The secondary alcohol provides an additional derivatization site. The low lipophilicity (XLogP3-AA 0.1) minimizes nonspecific membrane partitioning, a desirable property for target-engagement probes intended for cellular assays .

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